molecular formula C21H13BrCl2N2O3 B12007217 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765298-50-8

4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12007217
CAS No.: 765298-50-8
M. Wt: 492.1 g/mol
InChI Key: RHRGTHCZWSNULQ-BRJLIKDPSA-N
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Description

4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C21H13BrCl2N2O3 and a molecular weight of 492.159 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and benzoyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromo-2-nitroaniline with 2-chlorobenzoyl chloride under specific conditions to form the corresponding hydrazone . This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

765298-50-8

Molecular Formula

C21H13BrCl2N2O3

Molecular Weight

492.1 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H13BrCl2N2O3/c22-14-9-10-19(29-21(28)16-6-2-4-8-18(16)24)13(11-14)12-25-26-20(27)15-5-1-3-7-17(15)23/h1-12H,(H,26,27)/b25-12+

InChI Key

RHRGTHCZWSNULQ-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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